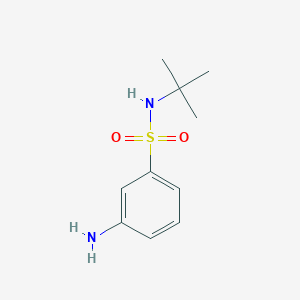

3-amino-N-(tert-butyl)benzenesulfonamide

Beschreibung

Overview of Benzenesulfonamide (B165840) Class in Medicinal Chemistry

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group attached to a benzene (B151609) ring. ontosight.ai This structural motif is the foundation for a wide array of pharmaceuticals due to its versatile biological activities. ontosight.aidrugbank.com The benzenesulfonamide core can be found in drugs with antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. ontosight.ainih.govnih.gov

The therapeutic effects of benzenesulfonamide derivatives are often attributed to their ability to target and inhibit specific enzymes. drugbank.com For instance, some act as carbonic anhydrase inhibitors, while others target acetylcholinesterase or cyclooxygenase-2. drugbank.comtubitak.gov.tr In bacteria, they can interfere with folic acid synthesis, which is crucial for bacterial growth and proliferation, leading to a bacteriostatic effect. ontosight.airesearchgate.net

The following table provides a glimpse into the diverse applications of the benzenesulfonamide class in medicine:

| Therapeutic Area | Examples of Benzenesulfonamide-based Drugs |

| Antibacterial | Sulfapyridine, Sulfadiazine, Sulfamethoxazole drugbank.com |

| Diuretic | Chlorthalidone drugbank.com |

| Anticonvulsant | Sultiame wikipedia.org |

| Anti-inflammatory | Celecoxib drugbank.com |

| Anticancer | Bosentan drugbank.com |

| Antiviral | N/A |

| Antihypertensive | N/A |

| Hypoglycemic | Acetohexamide, Chlorpropamide, Gliclazide drugbank.com |

Significance of the tert-Butyl Group in Structure-Activity Relationship (SAR)

The tert-butyl group, a bulky and lipophilic moiety, is a common feature in medicinal chemistry. acs.org Its incorporation into a drug's structure can significantly influence its pharmacological properties, a concept central to the study of Structure-Activity Relationships (SAR). The tert-butyl group can act as a steric shield, protecting a molecule from metabolic degradation and thereby increasing its stability. researchgate.net This steric hindrance can also enhance the specificity of a drug for its target receptor. researchgate.net

However, the high lipophilicity of the tert-butyl group can also present challenges, such as decreased aqueous solubility and increased metabolic clearance. acs.orgnih.gov Researchers often explore the use of tert-butyl isosteres—substituents with similar steric and electronic properties—to mitigate these undesirable effects while retaining the beneficial aspects of the tert-butyl group. nih.gov The presence of the tert-butyl group in 3-amino-N-(tert-butyl)benzenesulfonamide suggests a deliberate design to modulate its biological activity and pharmacokinetic profile.

Historical Context of Sulfonamides in Drug Discovery

The history of sulfonamides marks a pivotal moment in the history of medicine, representing the dawn of the antibiotic era. wikipedia.org In the early 1930s, at the Bayer laboratories in Germany, a research team led by Gerhard Domagk was investigating the potential of synthetic dyes as antibacterial agents. wikipedia.orgwikipedia.org This research was inspired by the work of Paul Ehrlich and his concept of a "magic bullet" that could selectively target pathogens.

In 1932, Domagk's team discovered that a red azo dye named Prontosil rubrum was highly effective in treating streptococcal infections in mice. ebsco.comoup.com This breakthrough was the culmination of years of systematic testing of thousands of compounds. wikipedia.org In 1935, Domagk published his findings, and Prontosil was introduced as the first commercially available antibacterial drug. sciencehistory.orgnih.gov The discovery was so significant that it earned Domagk the 1939 Nobel Prize in Physiology or Medicine, although he was forced to decline it by the Nazi regime at the time. sciencehistory.orgnobelprize.org

Subsequent research at the Pasteur Institute in Paris revealed that Prontosil was a prodrug, meaning it was metabolized in the body to its active form, sulfanilamide. wikipedia.org This discovery led to the development of a wide range of sulfonamide derivatives, or "sulfa drugs," which were the first broadly effective systemic antibacterials. wikipedia.orghuvepharma.com Before the advent of penicillin, sulfa drugs were instrumental in treating a variety of bacterial infections and are credited with saving countless lives during World War II. wikipedia.orghuvepharma.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQVFEHOLLUULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390320 | |

| Record name | 3-Amino-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608523-94-0 | |

| Record name | 3-Amino-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-(tert-butyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino N Tert Butyl Benzenesulfonamide and Derivatives

General Synthetic Strategies for Sulfonamide Compounds

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry, with several well-established and emerging strategies available to chemists. thieme-connect.com The most common and frequently utilized method involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govwikipedia.org This classic approach is widely used due to its reliability and typically high yields. nih.gov A base, such as pyridine (B92270) or triethylamine, is generally added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. wikipedia.org

Modern advancements have introduced a variety of alternative methods. One such approach is the reaction of N-silylamines with sulfonyl chlorides, which proceeds under mild conditions and often results in quantitative yields of the desired sulfonamide. nih.gov Another innovative strategy involves sulfur dioxide insertion, using SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to construct the sulfonyl group. thieme-connect.com

Other contemporary methods include:

Iodine-Catalyzed Reactions: Sulfonamides can be synthesized from sulfonyl hydrazides and amines using molecular iodine as a catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net A similar strategy employs sulfinic acids or their sodium salts with amines in the presence of iodine. nih.gov

Electrochemical Synthesis: The oxidative coupling of thiols and amines provides a direct route to sulfonamides. rsc.org

Decarboxylative Halosulfonylation: This one-pot protocol converts stable carboxylic acids into sulfonamides by way of a sulfonyl chloride intermediate, avoiding the need for pre-functionalized starting materials. nih.gov

Specific Approaches to N-tert-butylbenzenesulfonamide Synthesis

The synthesis of N-tert-butylbenzenesulfonamide, a key structural component related to the target compound, can be achieved through specific adaptations of general sulfonamide chemistry. A notable method involves the reaction between benzenesulfonamide (B165840) and methyl tertiary butyl ether in an organic solvent like toluene (B28343). This approach directly introduces the N-tert-butyl group, with one patented method reporting high yields and purity. google.com

Buchwald-Hartwig Type Reactions and Palladium Catalysis

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful tool for synthesizing aryl amines. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction typically joins an aryl halide or triflate with an amine. organic-chemistry.org While it is primarily used for C-N bond formation, its principles are relevant to the synthesis of precursors for complex sulfonamides.

The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex. wikipedia.org

Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. wikipedia.orglibretexts.org

The efficiency of this reaction is highly dependent on the choice of ligand. The Buchwald group developed a series of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that stabilize the palladium catalyst and accelerate the key steps of the catalytic cycle, expanding the reaction's scope and utility. youtube.com

Triethylamine-Mediated Sulfonamidation Reactions

Triethylamine (Et₃N) is a common organic base frequently employed in sulfonamide synthesis. wikipedia.org Its primary role in the classic reaction between a sulfonyl chloride and an amine is to act as an acid scavenger. wikipedia.orgwikipedia.org The reaction produces hydrogen chloride (HCl) as a byproduct, which can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. Triethylamine reacts with the HCl to form triethylammonium (B8662869) chloride, a salt that is typically easily removed during workup. wikipedia.org This ensures that the amine nucleophile remains available to react with the electrophilic sulfonyl chloride, allowing the reaction to proceed to completion.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of sulfonamides. This process involves systematically varying parameters such as solvent, temperature, reaction time, and the molar ratio of reactants and catalysts.

For the synthesis of N-tert-butylbenzenesulfonamide from benzenesulfonamide and methyl tertiary butyl ether, a study demonstrated that heating the reactants in toluene at 60°C for 8 hours resulted in a 96.3% yield. google.com In the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides, optimal conditions were identified as using equimolar quantities of reactants in refluxing acetonitrile (B52724) for one hour, which provided quantitative yields. nih.gov

Below is a table summarizing optimization parameters from various sulfonamide synthesis methodologies.

| Method | Reactants | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Benzenesulfonamide, Methyl tertiary butyl ether | Toluene, 60°C, 8 hours | 96.3% | google.com |

| From N-Silylamines | N-Silylamine, Sulfonyl chloride | Acetonitrile, Reflux, 1 hour | Quantitative | nih.gov |

| Iodine-Catalyzed Sulfonylation | Sulfonyl hydrazide, Amine | I₂, TBHP, DCE, Room Temp. | Moderate to Excellent | researchgate.net |

Purification and Characterization Techniques in Synthesis

Following synthesis, the crude sulfonamide product must be purified and its structure confirmed. Common purification techniques include recrystallization, precipitation, and chromatography. nih.govgoogle.com Recrystallization from a suitable solvent system, such as ethanol (B145695) or an isopropanol-water mixture, is a standard method for obtaining crystalline, high-purity sulfonamides. google.com For non-crystalline or complex mixtures, silica (B1680970) gel column chromatography is often employed to separate the desired product from impurities and unreacted starting materials. nih.govgoogle.com

The identity and purity of the synthesized compound are confirmed using a combination of analytical and spectroscopic methods. High-performance liquid chromatography (HPLC) is frequently used to assess the final purity of the product.

The structural confirmation relies on several key spectroscopic techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. google.comnih.gov

Infrared (IR) Spectroscopy: FT-IR analysis is used to identify the characteristic functional groups present in the molecule. For sulfonamides, strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are typically observed, along with N-H stretching for primary and secondary sulfonamides. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming its elemental composition. google.comnih.gov

Synthesis of Derivatized 3-aminobenzenesulfonamides

The 3-amino group on the benzenesulfonamide core serves as a versatile handle for creating a wide array of derivatives. This primary aromatic amine can undergo various chemical transformations to introduce new functional groups and build molecular complexity. Standard reactions for primary amines, such as acylation, alkylation, arylation, and reaction with isocyanates, can be applied to generate diverse libraries of compounds. nih.govacs.org

For example, the amino group can be acylated by reacting it with acyl chlorides or anhydrides to form amide derivatives. Similarly, new sulfonamide linkages can be created by reacting the amino group with different sulfonyl chlorides. This modular approach allows for the systematic modification of the molecule's structure, which is a common strategy in pharmaceutical chemistry for exploring structure-activity relationships. nih.govnih.gov

Incorporation of Heterocyclic Moieties (e.g., Pyrimidine (B1678525), Indazole, Benzothiazole)

The introduction of heterocyclic systems into the 3-amino-N-(tert-butyl)benzenesulfonamide scaffold is a common strategy to explore new chemical space and modulate the physicochemical properties of the parent molecule.

Pyrimidine Derivatives: The synthesis of pyrimidine-containing benzenesulfonamides can be achieved through several established synthetic routes. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction between an aminobenzenesulfonamide and a pyrimidine bearing a suitable leaving group, such as a halogen. The reactivity of the pyrimidine ring is enhanced by the presence of electron-withdrawing groups, facilitating the displacement of the leaving group by the amino functionality of the sulfonamide. Another powerful method for forging the C-N bond between the sulfonamide and a pyrimidine ring is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for this type of transformation.

Indazole Derivatives: The synthesis of indazole-benzenesulfonamide derivatives has been reported through methods such as the Goldberg amination reaction. This copper-catalyzed coupling allows for the formation of a C-N bond between an indazole and a benzenesulfonamide. For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized by reacting an appropriate indazole intermediate with a benzenesulfonamide in the presence of a copper catalyst and a suitable base. nih.gov The reaction conditions, including the choice of ligand and solvent, are crucial for achieving good yields.

Benzothiazole (B30560) Derivatives: The synthesis of benzothiazole-substituted benzenesulfonamides can be approached by reacting an aminobenzenesulfonamide with a benzothiazole derivative possessing a reactive site. For example, the reaction of an aminothiazole with a benzenesulfonyl chloride in the presence of a base can lead to the formation of an N-thiazolylbenzenesulfonamide. nih.gov While this example involves a thiazole, the principle can be extended to benzothiazoles. The key step is the formation of the sulfonamide linkage between the two moieties.

Table 1: Synthetic Methodologies for Heterocyclic Derivatives

| Heterocycle | Synthetic Method | Key Features |

|---|---|---|

| Pyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Requires an activated pyrimidine ring with a good leaving group. |

| Pyrimidine | Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation, good functional group tolerance. |

| Indazole | Goldberg Amination | Copper-catalyzed C-N bond formation. nih.gov |

| Benzothiazole | Sulfonylation of Aminobenzothiazole | Formation of a sulfonamide linkage between the two aromatic systems. nih.gov |

Multicomponent Reactions for Amino Esters

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are characterized by their high atom economy and the ability to rapidly generate libraries of structurally diverse compounds. The Ugi and Passerini reactions are prominent examples of MCRs that can be employed to synthesize amino acid and amino ester derivatives.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By modifying the components, this reaction can be adapted to synthesize a variety of peptide-like structures. For instance, using an amino acid as one of the components can lead to the formation of more complex peptoids. blucher.com.brmdpi.com In the context of this compound, the amino group of this compound could potentially serve as the amine component in an Ugi reaction, leading to the formation of a diverse range of derivatives with an amino acid-like side chain.

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to afford an α-acyloxy carboxamide. wikipedia.org This reaction provides a direct route to α-hydroxy carboxamides and related structures. While not directly producing an amino ester, subsequent chemical transformations of the Passerini product can lead to the desired amino ester functionality. The versatility of the Passerini reaction allows for the introduction of various substituents, offering a powerful tool for creating a library of derivatives. wikipedia.orgrsc.orgorganic-chemistry.org

Table 2: Multicomponent Reactions for Amino Ester Synthesis

| Reaction | Components | Product | Potential Application |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Incorporation of an amino acid-like side chain onto the 3-aminobenzenesulfonamide (B1265440) core. blucher.com.brmdpi.com |

| Passerini Reaction | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy Carboxamide | Synthesis of α-hydroxy carboxamide derivatives, which can be further modified. wikipedia.orgorganic-chemistry.org |

Pharmacological and Biological Activity Investigations

Enzyme Inhibition Studies

The primary area of research for compounds containing the benzenesulfonamide (B165840) scaffold is enzyme inhibition, particularly targeting metalloenzymes due to the sulfonamide group's ability to coordinate with metal ions.

The benzenesulfonamide group is a classical zinc-binding group (ZBG) known to confer inhibitory activity against carbonic anhydrases (CAs). nih.gov CAs are a family of ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. bohrium.commdpi.com

A review of available scientific literature did not yield specific inhibition constants (Ki) or half-maximal inhibitory concentration (IC50) values for 3-amino-N-(tert-butyl)benzenesulfonamide against the specific human carbonic anhydrase isoforms hCA I, II, VII, IX, or XII. Research in this area tends to focus on more complex derivatives, using scaffolds like aminobenzenesulfonamide to build more potent and selective inhibitors. nih.govnih.gov For context, various other benzenesulfonamide derivatives have demonstrated inhibition constants in the nanomolar range against several of these isoforms. nih.govnih.govresearchgate.net

While specific selectivity data for this compound is not available, the principles of isoform selectivity in benzenesulfonamide inhibitors are well-established. Selectivity is not determined by the sulfonamide zinc-binding group, which is common to all, but by the "tail" of the molecule—in this case, the benzene (B151609) ring and its 3-amino and N-tert-butyl substituents. bohrium.comunifi.it

Different CA isoforms have variations in the amino acid residues that line the active site cavity. These differences create unique hydrophilic and hydrophobic pockets. bohrium.com The ability of the tert-butyl and amino groups to form favorable interactions with these specific pockets dictates the inhibitor's affinity and selectivity for one isoform over another. bohrium.commdpi.com For example, tumor-associated isoforms like hCA IX and XII are major targets for anticancer drug design, and achieving selectivity over off-target, ubiquitously expressed isoforms like hCA I and II is a primary goal to reduce potential side effects. bohrium.comnih.gov The design of derivatives often involves modifying the tail to exploit these subtle differences in active site architecture to achieve desired selectivity. nih.gov

The mechanism of carbonic anhydrase inhibition by sulfonamides is well-characterized. The sulfonamide moiety (—SO2NH2) is the critical pharmacophore. In the physiological environment, the sulfonamide group deprotonates to its anionic form (—SO2NH-). This anion then acts as a potent ligand, coordinating directly to the catalytic Zn2+ ion located at the bottom of the enzyme's active site. bohrium.com

This binding event displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of CO2. The inhibitor forms a stable, tetrahedral coordination complex with the zinc ion, effectively blocking the active site and preventing substrate access. mdpi.com This active site occlusion is the fundamental mechanism by which sulfonamide-based compounds inhibit the enzymatic function of carbonic anhydrases.

The structure-activity relationships for benzenesulfonamide-based CA inhibitors are extensively studied. Key principles include:

The Sulfonamide Group : An unsubstituted primary sulfonamide (—SO2NH2) is essential for high-affinity binding to the active site zinc ion. mdpi.com

The Aromatic Ring : The benzene ring serves as a scaffold, positioning the sulfonamide for optimal interaction with the zinc ion and providing a base for substituents that modulate activity. mdpi.comresearchgate.net

Ring Substituents (The "Tail") : The nature, size, and position of substituents on the benzene ring are the primary determinants of inhibitory potency and isoform selectivity. bohrium.commdpi.com The 3-amino group and the N-tert-butyl group of the target compound would interact with residues in the middle and outer regions of the active site cavity. The bulky, hydrophobic tert-butyl group, for instance, would likely seek interaction with hydrophobic residues, and its ability to fit within the active site of a particular isoform would strongly influence the binding affinity. bohrium.com Studies on derivatives of similar compounds, such as 3-amino-4-hydroxy-benzenesulfonamide, show that modifications at the 3-amino position significantly affect binding affinity across different CA isoenzymes. mdpi.comresearchgate.net

Protein Tyrosine Phosphatase-1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.netmdpi.com A comprehensive search of scientific literature and chemical databases found no studies reporting or investigating the inhibitory activity of this compound against PTP1B. The known inhibitors of PTP1B belong to different chemical classes, and the benzenesulfonamide scaffold is not typically associated with PTP1B inhibition. researchgate.netnih.gov

Kinase Inhibition (e.g., PLK4)

Polo-like kinase 4 (PLK4) is a crucial regulator of cell mitosis, and its inhibition is a therapeutic strategy being explored in oncology. While the broader class of benzenesulfonamide derivatives has been investigated for kinase inhibitory activity, including against PLK4, a thorough search of scientific databases and literature reveals no specific studies investigating or reporting the inhibitory activity of this compound against PLK4. Consequently, no data, such as IC50 values, for the kinase inhibition profile of this specific compound is currently available.

Antimicrobial Activity

Derivatives of benzenesulfonamide are known to possess a wide range of antimicrobial properties. Biological screening programs have often included this class of compounds to evaluate their efficacy against various pathogens.

Activity against Gram-Positive Bacteria

While some studies have shown that derivatives of N-(tert-butyl)benzenesulfonamide exhibit activity against Gram-positive bacteria, specific data on the minimum inhibitory concentration (MIC) of this compound against representative strains, such as Staphylococcus aureus, are not available in the reviewed literature.

Activity against Gram-Negative Bacteria

Similarly, the investigation of benzenesulfonamide derivatives has included their effects on Gram-negative bacteria. However, specific MIC values for this compound against key Gram-negative pathogens like Escherichia coli have not been reported in the available scientific literature.

Antifungal Activity

The potential for sulfonamide compounds to act as antifungal agents has been a subject of research. Despite this, there is no specific data documenting the antifungal activity, such as the MIC against fungi like Candida albicans, for this compound.

Anticonvulsant Activity

The evaluation of novel compounds for their ability to prevent seizures is a critical area of neurological research.

Maximal Electroshock (MES) Model

The Maximal Electroshock (MES) seizure model is a standard preclinical test used to identify compounds with potential anticonvulsant properties. This test is particularly effective in detecting agents that can prevent the spread of seizures. A key parameter measured is the median effective dose (ED50) required to protect 50% of the tested animals from the tonic extensor phase of the seizure. Despite the use of this model for a wide variety of compounds, a review of the scientific literature did not yield any studies that have specifically evaluated the anticonvulsant activity of this compound or reported an ED50 value in the MES model.

Subcutaneous Pentylenetetrazol (sc-PTZ) Model

No studies were identified that specifically evaluate the activity of this compound in the subcutaneous pentylenetetrazol (sc-PTZ) seizure model. This model is commonly used to screen for anticonvulsant drugs that are effective against generalized absence seizures. nih.gov The test involves administering pentylenetetrazol, a GABA-A receptor antagonist, to induce clonic seizures. researchgate.net The efficacy of a test compound is measured by its ability to prevent or delay the onset of these seizures. nih.gov However, data on the performance of this compound in this assay are not available in the reviewed literature.

Neurotoxicity Evaluation

A review of available literature yielded no specific neurotoxicity studies for this compound. While research exists for other sulfonamide derivatives, such as N-butylbenzenesulfonamide (NBBS), these findings cannot be extrapolated. For instance, studies on NBBS in rats showed no evidence of peripheral nerve lesions or gliosis in the hippocampus or cerebellum after a 27-day oral exposure. nih.govresearchgate.net Without direct experimental evaluation, the neurotoxic potential of this compound remains uncharacterized.

Anticancer Research

While sulfonamides are a well-established class of compounds in anticancer research, often targeting carbonic anhydrase isoforms that are overexpressed in tumors, specific data linking this compound to anticancer activity is not present in the available literature. nih.gov

Tumor Growth Suppression and Metastasis Attenuation

There is no specific evidence from the reviewed sources to suggest that this compound is involved in tumor growth suppression or the attenuation of metastasis. Studies on other novel compounds have shown the ability to suppress tumor growth and metastasis in models like triple-negative breast cancer, but these compounds are not identified as this compound. researchgate.netthno.org

Role in Hypoxia-Induced Protein Expression

The role of this compound in modulating hypoxia-induced protein expression has not been documented. Hypoxia is a common feature of the tumor microenvironment and leads to the expression of various proteins, such as those regulated by hypoxia-inducible factor 1 (HIF-1). mdpi.commdpi.com For example, the pro-apoptotic gene BNIP3 is known to be induced by hypoxia. nih.govembopress.org However, no research connects this compound to the expression of these or other hypoxia-related proteins.

Other Biological Activities

Anti-Inflammatory Properties

No specific studies demonstrating the anti-inflammatory properties of this compound were found. While certain derivatives of other aminobenzenesulfonamides, such as Schiff bases, have been reported to possess a broad range of biological activities including anti-inflammatory effects, this is a general characteristic of a larger chemical class and not specific data for the compound . mdpi.com

Anti-Diabetic and Anti-Obesity Effects

Antioxidant Activity

Investigations into the specific antioxidant properties of this compound have not been reported in the available scientific literature. The antioxidant potential of chemical compounds is a significant area of pharmacological research, often evaluated through various in vitro and in vivo assays that measure the capacity to neutralize free radicals. Despite the presence of an amino group and a sulfonamide moiety, which can sometimes contribute to antioxidant activity in other molecular contexts, there are no published studies that have specifically assessed the antioxidant capacity of this compound. Consequently, there are no research findings or data to present on this topic.

Proteomics Research Applications

The compound this compound has been identified as a useful sulfonamide for proteomics research. scbt.comgyangroup.in This suggests its potential utility as a tool in the large-scale study of proteins. However, specific details regarding its applications in this field are not extensively documented in the available literature. Typically, compounds used in proteomics may serve as chemical probes, affinity tags, or components of larger molecules designed to interact with specific proteins or protein complexes, aiding in their identification, quantification, or the study of their interactions. Despite its stated utility, detailed research findings, protocols, or specific examples of its use in proteomics studies are not publicly available at this time.

Computational and Molecular Modeling Studies

Quantum Chemical Calculations4.3.1. Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Further experimental and computational research is required to generate the specific data needed to populate these analytical areas for 3-amino-N-(tert-butyl)benzenesulfonamide.

Electrostatic Potential (ESP)

The electrostatic potential (ESP) is a critical property for understanding and predicting the reactive behavior of a molecule. It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule and is instrumental in analyzing non-covalent interactions, particularly hydrogen bonding, which is crucial for drug-receptor binding.

For aromatic sulfonamides, the ESP map is characterized by distinct regions of positive and negative potential. The oxygen atoms of the sulfonyl group (-SO₂) are highly electronegative, creating a region of strong negative electrostatic potential. This negative region is a primary site for interactions with electrophiles and hydrogen bond donors. Conversely, the hydrogen atoms of the sulfonamide N-H group and the amino (-NH₂) group exhibit positive electrostatic potential, making them key hydrogen bond donor sites.

In the case of this compound, the molecular ESP would be influenced by its specific substituents. The tert-butyl group, being electron-donating, would slightly increase the electron density on the sulfonamide nitrogen, while the amino group on the benzene (B151609) ring, also an electron-donating group, would affect the charge distribution across the aromatic system. The interplay of these groups dictates the precise topography of the ESP map. Theoretical studies on related sulfonamides have shown that these electrostatic features are fundamental to their binding mechanism with target proteins, such as carbonic anhydrases, where the sulfonamide moiety interacts with a zinc ion in the active site. The negative potential around the sulfonyl oxygen atoms and the positive potential on the N-H hydrogen are key to this interaction.

Table 1: Predicted Electrostatic Potential Characteristics of this compound Functional Groups

| Functional Group | Atom(s) | Predicted Electrostatic Potential | Role in Molecular Interactions |

| Sulfonyl Group | Oxygen | Strong Negative | Hydrogen Bond Acceptor, Metal Ion Coordination |

| Sulfonamide | Nitrogen Hydrogen | Positive | Hydrogen Bond Donor |

| Amino Group | Nitrogen Hydrogens | Positive | Hydrogen Bond Donor |

| Aromatic Ring | Pi-system | Generally Negative (above/below plane) | Pi-Pi Stacking, Cation-Pi Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. For sulfonamide derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their inhibitory activity against various enzymes, including carbonic anhydrases. nih.gov

A typical QSAR study on benzenesulfonamide (B165840) derivatives involves the calculation of a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. researchgate.net These descriptors quantify different aspects of the molecular structure. For instance, electronic descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's reactivity. Steric descriptors, such as molar volume and surface area, describe the size and shape of the molecule, which are crucial for fitting into a receptor's binding site. Hydrophobicity, often quantified by the partition coefficient (log P), is critical for membrane permeability and reaching the target site.

While a specific QSAR model for this compound is not available in the reviewed literature, studies on analogous compounds suggest which descriptors are likely to be significant. For a series of 4-amino-benzenesulfonamide derivatives, QSAR models have highlighted the importance of descriptors such as AlogP (a measure of lipophilicity) and the eccentric connectivity index. researchgate.net In another study involving triazinyl-substituted benzenesulfonamides, QSAR analysis was used to predict inhibition constants against different carbonic anhydrase isoforms. nih.gov These models often reveal that both electronic and steric factors play a crucial role in the inhibitory potency and selectivity of these compounds. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Models of Sulfonamide Derivatives

| Descriptor Class | Example Descriptors | Information Provided | Potential Relevance for this compound |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Reactivity, polarity, and electrostatic interactions | The amino and sulfonyl groups create a significant dipole moment, influencing binding. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Size and shape of the molecule | The bulky tert-butyl group will have a significant steric influence on receptor binding. |

| Hydrophobic | LogP, AlogP | Lipophilicity and membrane permeability | The balance between the polar amino/sulfonamide groups and the nonpolar tert-butyl/aromatic parts will determine its pharmacokinetic properties. |

| Topological | Connectivity Indices, Wiener Index | Molecular branching and shape | These indices can capture the overall molecular architecture, including the substitution pattern on the benzene ring. |

The development of a robust QSAR model for a class of compounds including this compound would enable the prediction of biological activity for novel, unsynthesized derivatives, thereby guiding the design of more potent and selective agents.

Future Directions and Research Opportunities

Development of More Potent and Selective Inhibitors

A primary challenge in the development of therapeutic agents based on the benzenesulfonamide (B165840) scaffold is achieving isoform selectivity. nih.gov Humans have several carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX), which are distributed differently throughout the body and play distinct physiological roles. benthamdirect.comnih.gov Non-selective inhibition by clinically used drugs like acetazolamide (B1664987) can lead to undesirable side effects. nih.gov Therefore, a key research objective is the rational design of derivatives that exhibit high potency and selectivity for specific CA isoforms, particularly those associated with disease, such as the tumor-associated hCA IX. nih.gov

Future research will focus on structure-activity relationship (SAR) studies to guide the chemical modification of the 3-amino-N-(tert-butyl)benzenesulfonamide core. mdpi.com By systematically altering functional groups on the aromatic ring and the sulfonamide moiety, researchers can elucidate the structural requirements for tight binding and selective inhibition of target enzymes. nih.govresearchgate.net For instance, studies on similar benzenesulfonamide structures have shown that introducing different substituents can significantly alter binding affinity for various CA isoenzymes. mdpi.comresearchgate.net The goal is to develop new chemical entities with improved pharmacokinetic and pharmacodynamic profiles, leading to more effective and safer medicines. mdpi.comresearchgate.net

Exploration of Novel Therapeutic Applications

While carbonic anhydrase inhibitors are traditionally used for conditions like glaucoma and epilepsy, research is uncovering their potential in a much broader range of diseases. benthamdirect.comresearchgate.netresearchgate.net Derivatives of benzenesulfonamides are being actively investigated for novel therapeutic applications, with oncology being a particularly promising area. benthamdirect.comresearchgate.net The tumor-associated isoform CA IX is overexpressed in many hypoxic solid tumors and plays a role in tumor acidification and proliferation, making it an attractive target for anticancer drugs. nih.gov Studies on derivatives of similar compounds, such as 3-amino-4-hydroxybenzenesulfonamide, have demonstrated antiproliferative activity against various cancer cell lines, including glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma. mdpi.comvu.lt

Beyond cancer, the therapeutic potential of this class of compounds extends to neurodegenerative and neurological disorders. nih.gov Research has indicated that some benzenesulfonamide derivatives may possess neuroprotective properties. Furthermore, novel derivatives are being designed and evaluated for multi-target-directed activity in complex diseases like Alzheimer's, where they may simultaneously modulate pathways related to oxidative stress and neuroinflammation. nih.gov Other potential applications for next-generation CA inhibitors include the treatment of neuropathic pain, cerebral ischemia, and arthritis. nih.govresearchgate.net

Integration of Advanced Computational Techniques in Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. dovepress.com The integration of advanced computational techniques is crucial for the future development of this compound derivatives. In silico approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are invaluable for predicting the biological activity of novel compounds and understanding their interactions with target proteins at a molecular level. nih.govnih.govnih.gov

QSAR analysis can be used to build mathematical models that correlate the chemical structure of benzenesulfonamide derivatives with their inhibitory activity against specific CA isoforms. nih.gov These models allow researchers to screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted potency and selectivity. nih.gov Molecular docking simulations provide insights into how these molecules bind to the active site of enzymes like carbonic anhydrase, helping to explain the basis of their inhibitory action and guiding the design of new analogues with improved binding affinity. nih.gov These structure-based drug design strategies are essential for the efficient and rational development of next-generation inhibitors. nih.govresearchgate.net

Combination Therapies with Existing Agents

To enhance therapeutic efficacy and overcome potential drug resistance, a promising future direction is the investigation of this compound derivatives in combination with existing therapeutic agents. In oncology, for example, targeting tumor metabolism by inhibiting carbonic anhydrase could be synergistic with conventional chemotherapies or targeted agents that act on different cellular pathways. By disrupting the pH balance in the tumor microenvironment, CA inhibitors may enhance the effectiveness of other anticancer drugs.

While direct studies on combination therapies involving this specific compound are nascent, the principle is well-established in other areas. For instance, in glaucoma treatment, fixed-dose combinations of drugs with different mechanisms of action (e.g., prostaglandin (B15479496) analogues, beta-blockers, and alpha-adrenergic agonists) are used to achieve superior intraocular pressure control. nih.gov A similar strategy could be applied to cancer or other diseases, where a benzenesulfonamide-based CA inhibitor could be co-administered with another agent to create a multi-pronged attack on the disease, potentially leading to improved patient outcomes. Future preclinical and clinical studies are needed to explore these potential synergistic combinations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N-(tert-butyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonamide formation using sulfonyl chloride intermediates. A validated approach involves reacting 3-aminobenzenesulfonyl chloride with tert-butylamine in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key parameters include maintaining a stoichiometric ratio (1:1.2 for amine), temperature control (0–5°C during addition), and inert atmosphere to minimize hydrolysis . Yield optimization (typically 65–80%) requires careful monitoring of reaction time (4–6 hours) and exclusion of moisture.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., tert-butyl group at δ 1.3 ppm for 9H, aromatic protons at δ 6.8–7.5 ppm) .

- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N-H bending (1650–1600 cm⁻¹) .

- HPLC-MS : Assess purity (>97%) using C18 columns (acetonitrile/water + 0.1% formic acid) and compare retention times against standards .

Q. How does solvent polarity affect the solubility and stability of this compound?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Stability studies recommend storage at –20°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring reveals <5% degradation under inert conditions .

Q. What experimental frameworks are used to evaluate the biological activity of this sulfonamide?

- Methodological Answer : For enzyme inhibition assays (e.g., carbonic anhydrase), prepare dose-response curves (0.1–100 µM) in Tris buffer (pH 7.4) with 0.1% DMSO. Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) and measure fluorescence intensity (λex 360 nm, λem 450 nm). Include positive controls (e.g., acetazolamide) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction mechanisms of this compound with target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 3LXD for carbonic anhydrase II). Parameterize the compound with GAFF2 force fields and solvate in TIP3P water. Analyze binding affinities (ΔG values) and hydrogen-bond interactions (e.g., sulfonamide NH with Thr199). MD simulations (100 ns, NAMD) assess stability of ligand-protein complexes .

Q. What factorial design strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Apply a 2³ factorial design to vary substituents (tert-butyl, amino, sulfonamide groups). Independent variables: reaction temperature (25–60°C), catalyst loading (0–5 mol%), and solvent polarity (THF vs. DMF). Response variables: yield, purity, and inhibitory IC50. ANOVA identifies temperature as the most significant factor (p < 0.05) .

Q. How can conflicting solubility data across studies be resolved methodologically?

- Methodological Answer : Discrepancies often arise from purity differences (>97% vs. technical grade) or measurement techniques (shake-flask vs. nephelometry). Validate solubility via HPLC quantification after saturation in pre-equilibrated solvents (24 hours, 25°C). Cross-reference with NIST’s thermochemical data (e.g., enthalpy of dissolution) to identify outliers .

Q. What advanced separation techniques improve purification of this compound from complex mixtures?

- Methodological Answer : Use preparative HPLC with a phenyl-hexyl column (5 µm, 250 × 21.2 mm) and isocratic elution (acetonitrile:water 55:45, 10 mL/min). For trace impurities, employ membrane filtration (10 kDa cutoff) or recrystallization from ethanol/water (3:1). Purity >99.5% is achievable with two-stage crystallization at –20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.